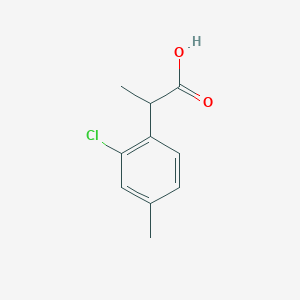
2-(2-Chloro-4-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a monocarboxylic acid that features a 2-chloro-4-methylphenyl group attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloropropionate and 2-chloro-4-methylbenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(2-chloro-4-methylphenyl)propionate, is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(2-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major products are alcohols or other reduced forms.
Substitution: The products depend on the substituent introduced, such as halogenated or nitrated derivatives
科学的研究の応用
2-(2-Chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 2-(2-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activity against certain enzymes, particularly aminopeptidases. These enzymes are responsible for cleaving peptide bonds at the N-terminus of proteins. By inhibiting these enzymes, the compound can modulate protein function and potentially serve as a therapeutic agent.
類似化合物との比較
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar but features an ether linkage instead of a direct aromatic substitution.
2-(4-Methylphenyl)propanoic acid: Lacks the chlorine substituent, which affects its reactivity and applications.
Uniqueness: 2-(2-Chloro-4-methylphenyl)propanoic acid is unique due to the presence of both a chlorine substituent and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
2-(2-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChIキー |
AWUIMEKCVLKZGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



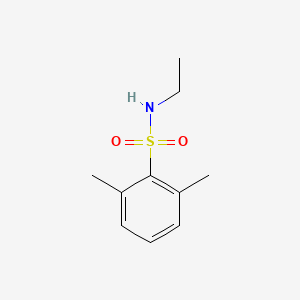
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)
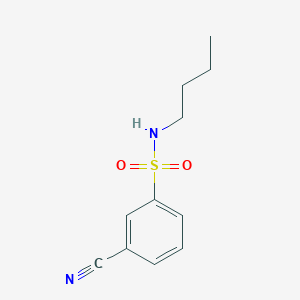
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)



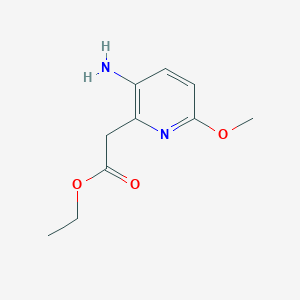
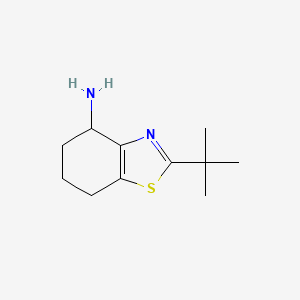
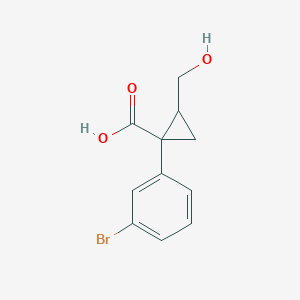
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
